N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(trifluoromethoxy)benzamide
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Overview
Description
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(trifluoromethoxy)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling and subsequent functionalization to introduce the trifluoromethoxybenzamide group. Common reagents used in these steps include various halogenated compounds, base catalysts, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of functionalized compounds, depending on the substituents introduced.
Scientific Research Applications
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(trifluoromethoxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound, including its interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-methoxybenzamide
- N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-chlorobenzamide
- N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-fluorobenzamide
Uniqueness
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(trifluoromethoxy)benzamide stands out due to the presence of the trifluoromethoxy group, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with molecular targets, as well as in the development of compounds with enhanced stability and bioactivity.
Properties
IUPAC Name |
N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O2S/c17-16(18,19)25-13-4-2-11(3-5-13)14(24)20-8-6-12-10-26-15(22-12)23-9-1-7-21-23/h1-5,7,9-10H,6,8H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKSJPBZHWUVRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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